N'-(2-methoxybenzylidene)-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide
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Description
Synthesis Analysis
The synthesis of similar compounds, such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, involves detailed chemical processes characterized by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods. The (E)-configuration of the hydrazonoic group is often confirmed by single-crystal X-ray diffraction. Synthesis can be achieved through methods that ensure the precise formation of the compound's structure, involving specific reactants and conditions that lead to the desired product with high purity and yield (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is typically analyzed using single-crystal X-ray diffraction, revealing detailed information about the compound's geometry, bond lengths, angles, and overall molecular conformation. For instance, studies on similar molecules have shown complex structures linked through hydrogen bonds forming dimeric rings and one-dimensional chains, indicating the intricate molecular arrangements these compounds can exhibit (Chakraborty et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving N'-(2-methoxybenzylidene)-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide and its analogs can be diverse, depending on the functional groups present in the molecule. These compounds can participate in reactions such as nucleophilic substitution, condensation, and hydrogenation, leading to the formation of various derivatives with unique properties. The chemical reactivity and stability of these compounds are influenced by their molecular structure, which can be tailored for specific applications through chemical modifications (Vellaiswamy & Ramaswamy, 2017).
Scientific Research Applications
Synthesis and Characterization of Benzothiazole Derivatives
Research on benzothiazole derivatives has shown their potential in various fields, including their use as photosensitizers in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activities
Benzothiazole derivatives have been evaluated for their antimicrobial and anticancer activities. For example, a novel series of 4-thiazolidinone derivatives demonstrated significant in vitro antimicrobial and anticancer potentials (Deep et al., 2016). Another study synthesized 1,3,4-thiadiazoles showing significant antimicrobial activity against a range of microorganisms, highlighting the potential for drug development processes (Shehadi et al., 2022).
Synthesis and Biological Evaluation of Silver Complexes
N-heterocyclic carbene-silver(I) complexes derived from benzothiazoles have shown promising antibacterial activity and cytotoxicity against cancer cell lines, suggesting their potential in developing new therapeutic agents (Patil et al., 2010).
properties
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-N'-(4-methylphenyl)-1,3-benzothiazole-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c1-16-11-13-18(14-12-16)25-22(23-26-19-8-4-6-10-21(19)29-23)27-24-15-17-7-3-5-9-20(17)28-2/h3-15H,1-2H3,(H,25,27)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYHUMQUQXGLH-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)NN=CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)N/N=C/C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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